Product packaging for Quinoxalin-6-ol(Cat. No.:CAS No. 7467-91-6)

Quinoxalin-6-ol

Cat. No.: B152831
CAS No.: 7467-91-6
M. Wt: 146.15 g/mol
InChI Key: VEGOESHHZXUHMI-UHFFFAOYSA-N
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Description

Quinoxalin-6-ol (CAS 7467-91-6) is a high-purity chemical reagent offering researchers a versatile building block for drug discovery and materials science. The quinoxaline core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . This specific derivative serves as a key synthetic intermediate for developing novel compounds with potential pharmacological properties, including antiviral and anticancer applications . For instance, structurally similar quinoxaline derivatives are being investigated as potential aromatase (CYP19A1) inhibitors for breast cancer research and as potent inhibitors of respiratory viruses, including SARS-CoV-2 . The compound's structure, featuring the fused benzene and pyrazine rings, allows for extensive functionalization, enabling the synthesis of complex molecules for high-temperature polymers and advanced material applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O B152831 Quinoxalin-6-ol CAS No. 7467-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxalin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPVXTQTNVVKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322168, DTXSID80901667
Record name quinoxalin-6-ol
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Record name NoName_803
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-91-6
Record name 6-Quinoxalinol
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Synthetic Methodologies and Chemical Synthesis of Quinoxalin 6 Ol and Its Derivatives

Conventional Synthetic Routes to Quinoxaline (B1680401) Derivatives

Traditional methods for synthesizing quinoxaline derivatives often involve the condensation of 1,2-diamines with α-dicarbonyl compounds. ijirt.orgnih.govorientjchem.orgmdpi.com These methods, while effective, can sometimes require harsh conditions such as high temperatures, strong acid catalysts, and prolonged reaction times. nih.govmdpi.com

Condensation Reactions of ortho-Phenylenediamines with α-Dicarbonyl Compounds

The most widely used classical method for quinoxaline synthesis is the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds (such as 1,2-diketones or α-ketoesters) under acidic or basic conditions. ijirt.orgnih.govmdpi.comnih.govresearchgate.net This reaction typically involves the formation of a bis-imine intermediate, followed by cyclization and dehydration to yield the quinoxaline ring. mtieat.org

Various catalysts have been employed to facilitate this condensation, including strong acids like acetic acid, as well as Lewis acids such as CuSO4·5H2O, InCl3, and MnCl2. orientjchem.orgorientjchem.orgresearchgate.netscielo.org.za While effective, these methods can sometimes suffer from limitations such as long reaction times and the generation of significant waste. ijirt.orgnih.gov

Hydroxylation Strategies for Quinoxaline Core Functionalization

Introducing a hydroxyl group onto the quinoxaline core, as in the case of Quinoxalin-6-ol, can be achieved through specific functionalization strategies. One approach involves the hydroxylation of a pre-formed quinoxaline ring using oxidizing agents or specific reagents designed for selective hydroxyl group introduction. smolecule.com Another strategy relevant to obtaining hydroxylated quinoxalines, or their precursors, can involve the use of appropriately substituted starting materials in the condensation reactions. For instance, using a substituted ortho-phenylenediamine with a hydroxyl group or a protected hydroxyl group at the desired position, or a dicarbonyl compound that facilitates the introduction of the hydroxyl functionality, can lead to hydroxylated quinoxaline derivatives.

Research findings indicate that this compound can be synthesized by treating a methoxy-substituted quinoxaline precursor, such as 2,3-bis(bromomethyl)-6-methoxyquinoxaline, with a demethylating agent like boron tribromide. This demethylation reaction can proceed efficiently, yielding this compound. sapub.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign and efficient methods for synthesizing quinoxaline derivatives, aligning with the principles of green chemistry. ijirt.orgmdpi.com These approaches often involve the use of recyclable catalysts, milder reaction conditions, and alternative energy sources.

Catalytic Systems for Enhanced Quinoxaline Synthesis (e.g., Solid Acid Catalysts, Metal Nanoparticles)

The use of various catalytic systems has proven effective in enhancing the synthesis of quinoxaline derivatives, offering advantages such as shorter reaction times, higher yields, and improved selectivity. ijirt.orgmdpi.comnih.govbenthamdirect.com

Solid acid catalysts, such as silica-supported heteropolyoxometalates, cellulose (B213188) sulfuric acid, and silica (B1680970) boron sulfonic acid, have been explored for quinoxaline synthesis under mild and green conditions. nih.govjmchemsci.comtandfonline.comscilit.comchemmethod.comacademie-sciences.fr These catalysts often offer the benefit of easy recovery and reusability. For example, cellulose sulfuric acid has been reported as an efficient and recyclable solid acid catalyst for the synthesis of quinoxaline derivatives at room temperature under solvent-free conditions, showing good to excellent yields and high purity. tandfonline.comscilit.com Silica boron sulfonic acid has also been used as an inexpensive, easy-to-handle, and environmentally benign solid acid catalyst for the synthesis of quinoxalines from ortho-diamines and 1,2-dicarbonyl compounds at room temperature with high yields and short reaction times. chemmethod.com

Metal nanoparticles, including those of silver, cobalt, and tin oxide, have demonstrated significant catalytic activity in the synthesis of quinoxalines. cibtech.orgrsc.orgiau.irmdpi.com These nanocatalysts can facilitate reactions under mild conditions, sometimes even at room temperature and under solvent-free conditions, providing high yields and short reaction times. cibtech.orgiau.ir For instance, aqua-mediated SnO2 nanoparticles have been reported as a recyclable and benign catalyst for the cyclo-condensation of 1,2-phenylenediamine and 1,2-diketones in water at room temperature, achieving high yields within minutes. iau.ir Nanoparticle-supported cobalt catalysts have also shown excellent activity and reusability for the synthesis of quinoxalines from 1,2-diamine and 1,2-dicarbonyl compounds under mild conditions. mdpi.com

One-Pot Synthesis Protocols

One-pot synthesis strategies aim to minimize the number of steps and purifications required, leading to more efficient and environmentally friendly processes. mdpi.comnih.gov Several one-pot protocols have been developed for the synthesis of quinoxaline derivatives.

These methods often involve the in situ generation of reactive intermediates and their subsequent reaction within a single reaction vessel. Examples include the one-pot synthesis of quinoxaline N-oxides via radical-mediated cyclization thieme-connect.com and iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols through a transfer hydrogenative condensation. rsc.orgnih.gov Another one-pot strategy involves the oxidative cyclization of α-halo ketones and ortho-phenylenediamines. nih.govrsc.org One-pot reactions catalyzed by substances like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media have also been reported, providing good yields in relatively short reaction times. mdpi.com

Microwave-Assisted Synthetic Methods

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and reducing reaction times compared to conventional heating methods. ijirt.orgnih.govbenthamdirect.come-journals.in Microwave-assisted synthesis of quinoxaline derivatives has been widely explored, often in combination with solvent-free or minimal solvent conditions, contributing to greener protocols. ijirt.orgnih.gove-journals.intsijournals.comtandfonline.comscielo.brresearchgate.net

This technique has been successfully applied to the condensation of ortho-phenylenediamines with α-dicarbonyl compounds under various catalytic and solvent conditions. nih.govnih.gove-journals.in Microwave irradiation can lead to high yields in significantly shorter reaction times, sometimes within minutes. e-journals.intandfonline.comscielo.br For example, microwave-assisted solvent-free synthesis has been reported for the preparation of substituted quinoxalines from α-dicarbonyl derivatives with substituted ortho-phenylenediamines, resulting in good yields and short reaction times. nih.gov Microwave-induced iodine-catalyzed condensation of 1,2-diamines with 1,2-dicarbonyl compounds has also been shown to be a rapid and convenient method for quinoxaline synthesis with excellent yields. nih.gov

Data from research findings illustrating yields and reaction times for some synthetic methods are presented below:

Synthetic MethodReactantsCatalyst/ConditionsYield (%)Reaction TimeReference
Condensationortho-phenylenediamine + BenzilTiO2-Pr-SO3H in EtOH9510 min mdpi.com
Microwave-Assisted Condensation (Solvent-Free)α-dicarbonyl + o-phenylenediaminesSolvent-free, MicrowaveGoodShort nih.gov
Microwave-Assisted CondensationDiamine + DicarbonylDMSO, Microwave80-903.5 min e-journals.in
Solid Acid Catalysis1,2-phenylenediamine + Benzil10 wt.% TPA/MCM-41 in EtOH, RTExcellentAppropriate academie-sciences.fr
Solid Acid Catalysis (Solvent-Free, Room Temp)Benzo[c] ijirt.orgnih.govmdpi.comthiadiazole-4,5-diamine + 3-(ω-bromoacetyl)-coumarinsCellulose Sulfuric Acid, GrindingGood-Excellent- tandfonline.comscilit.com
Nanoparticle Catalysis (Solvent-Free, Room Temp)α-diketones + o-phenylenediaminesAg nanoparticlesHighShort cibtech.org
Nanoparticle Catalysis (Water, Room Temp)1,2-phenylenediamine + 1,2-diketonesAqua mediated SnO2 nanoparticles (1 mol%)85-885-10 min iau.ir
One-Pot (Fe-catalyzed)2-nitroanilines + vicinal diolsIron complex49-98- rsc.orgnih.gov
One-Pot (Oxidative Cyclization)Diamines + Phenacyl bromideWater, 80 °C, Catalyst-freeModerate-High- nih.govrsc.org
Microwave-Induced Condensation1,2-diamines + 1,2-dicarbonyl compoundsIodine (5 mol%), EtOH/water (1:1), MWIExcellentRapid nih.gov

Note: "Good", "High", and "Excellent" yields are relative terms used in the cited sources. Specific numerical yields are provided where available.

Aqueous Medium Reactions for Sustainable Synthesis

The use of water as a reaction medium for the synthesis of quinoxaline derivatives has gained considerable attention due to its environmental benignity, safety, and cost-effectiveness. researchgate.netmdpi.combioinfopublication.orgmtieat.orgresearchgate.net Aqueous medium reactions align with the principles of green chemistry, offering an alternative to volatile and often toxic organic solvents. researchgate.netmtieat.org

Several methodologies have been developed for synthesizing quinoxalines in water. One approach involves the condensation of 1,2-diketones and 1,2-diamines in water, mediated by catalysts such as tetraethylammonium (B1195904) bromate. This method has demonstrated efficiency, short reaction times, and high yields, along with easy workup procedures. bioinfopublication.orgresearchgate.net

Another sustainable strategy utilizes heterogeneous catalysts in aqueous media. For instance, nano-Fe₃O₄ has been employed as a catalyst for the synthesis of quinoxaline derivatives in water/ethanol mixtures at room temperature, yielding high amounts of the desired products. rsc.org Silica nanoparticles have also shown efficacy as catalysts under solvent-free conditions at room temperature, providing high yields and short reaction times for the condensation of 1,2-diamines with 1,2-diketones. rsc.org

Visible light-promoted, catalyst-free synthetic pathways in aqueous media using tert-butyl hydroperoxide (TBHP) as an oxidizing agent have also been reported for the synthesis of N-heterocyclic compounds, including quinoxalines. This approach highlights the potential of photoinduced processes in water for developing green and sustainable synthetic routes. mtieat.org

These aqueous medium reactions represent significant advancements towards more environmentally friendly and efficient methods for synthesizing quinoxaline scaffolds.

Biocatalytic Transformations and Asymmetric Bioreduction for Chiral Quinoxaline Alcohols

Biocatalysis, utilizing enzymes or whole cells as catalysts, offers a highly selective and environmentally friendly approach for chemical transformations, including the synthesis of chiral compounds. researchgate.netmagtech.com.cn Asymmetric bioreduction, a key strategy in chemoenzymatic synthesis, is particularly useful for producing enantiomerically pure chiral alcohols from prochiral ketones. researchgate.netmagtech.com.cnresearchgate.net

Research has explored the use of biocatalytic methods for the synthesis of chiral quinoxaline alcohols. For example, Daucus carota (carrot) root has been investigated as a source of ketoreductase enzymes for the asymmetric bioreduction of quinoxaline keto compounds. researchgate.netresearchgate.netscirp.org Studies have shown that Daucus carota can effectively reduce quinoxaline ketones, yielding chiral alcohols with good enantioselectivity. researchgate.netresearchgate.net

One study demonstrated the bioreduction of 1-(3-methylquinoxalin-2-yl)ethanol (B563033) using Daucus carota, achieving high yield and enantiomeric excess of the (R)-isomer. researchgate.net Substituted quinoxaline ketones, including those with methyl, chloro, and fluoro groups, have also been successfully bioreduced using this method, providing the corresponding chiral alcohols with notable yields and enantioselectivities. researchgate.net

The use of whole plant tissues like Daucus carota in bioreduction offers advantages such as the recycling of cofactors necessary for the enzymatic activity. researchgate.net These biocatalytic approaches provide a promising route for the sustainable and enantioselective synthesis of chiral quinoxaline alcohol derivatives.

Table 1: Examples of Daucus carota-Mediated Bioreduction of Quinoxaline Ketones

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (% ee)Citation
1-(3-methylquinoxalin-2-yl)ethanolDaucus carota(R)-1-(3-methylquinoxalin-2-yl)ethanol8498 researchgate.net
1-(3-methyl-7-nitroquinoxalin-2-yl)ethanoneDaucus carota(R)-1-(3-methyl-7-nitroquinoxalin-2-yl)ethanol8197 researchgate.net
1-(6-chloro-3-methylquinoxalin-2-yl)ethanoneDaucus carota(R)-1-(6-chloro-3-methylquinoxalin-2-yl)ethanol7391 researchgate.net
1-(6-fluoro-3-methylquinoxalin-2-yl)ethanoneDaucus carota(R)-1-(6-fluoro-3-methylquinoxalin-2-yl)ethanol7989 researchgate.net

Derivatization Strategies for Structural Modification of this compound

Derivatization of quinoxaline-6-ol and the quinoxaline core is a crucial aspect of exploring their chemical space and tuning their properties for various applications. chim.itrsc.orgresearchgate.netnih.gov These strategies involve introducing different functional groups onto the quinoxaline scaffold through various chemical reactions. chim.itrsc.orgresearchgate.net

One common approach for modifying the quinoxaline core is through C-H functionalization reactions, which allow for the direct introduction of substituents onto the carbon atoms of the quinoxaline ring. chim.itresearchgate.net Recent advances in this area have focused on developing efficient and sustainable methods for C-C bond formation at specific positions, such as the C-3 position of quinoxalin-2-ones. chim.it These methods can involve metal catalysis, photocatalysis, or electrochemical approaches. chim.it

For this compound specifically, derivatization can occur at the hydroxyl group or at other positions on the quinoxaline ring. Reactions at the hydroxyl group could include alkylation, acylation, or sulfonation to form ethers, esters, or sulfonates, respectively.

Functionalization strategies for quinoxalines have been explored for diverse applications, including the development of organic light-emitting diodes (OLEDs) through the modification of the quinoxaline core with donor and acceptor groups. rsc.org This highlights the versatility of quinoxaline derivatization in materials science.

In the context of biological applications, derivatization of quinoxalines has been employed to synthesize compounds with a range of activities. sapub.orgresearchgate.netmdpi.com For example, quinoxaline urea (B33335) analogs have been synthesized through the condensation of quinoxaline amines with isocyanates, demonstrating the potential for creating diverse structures for biological evaluation. nih.gov

Derivatization can also be used for analytical purposes. Quinoxaline derivatization has been a widely used approach for the quantitation of sialic acids in biological samples using techniques like HPLC. rsc.orgmdpi.com This involves the reaction of ortho-phenylenediamines with dicarbonyl compounds, such as those found in sialic acids, to form stable quinoxaline derivatives that are amenable to chromatographic analysis. rsc.orgmdpi.com Different phenyldiamines have been investigated for this purpose, with some demonstrating efficient and selective reaction with sialic acids to form stable derivatives with strong spectroscopic properties. rsc.org

Table 2: Selected Quinoxaline Derivatives and their PubChem CIDs

Compound NamePubChem CID
This compound135420609
Quinoxaline7045
Quinoxaline-6-carboxylic acid674813
2-(3-Nitrophenyl)this compound153978509
1-(quinoxalin-6-yl)methanamine163198436
2,3-Bis(bromomethyl)this compoundNot Available

Table 3: Examples of Quinoxaline Derivatization Reactions

Starting Material(s)Reagent/ConditionsProduct TypePurposeCitation
Quinoxalin-2-onesCF₃SO₂Na, Blue LEDs3-Trifluoromethyl-quinoxalin-2-onesC-3 Functionalization chim.it
Quinoxalin-2-onesDiphenylphosphine oxide, Eosin B, Visible lightC3-Phosphorylation productsC-3 Functionalization chim.it
ortho-phenylenediamines, 1,2-diketonesTetraethylammonium bromate, WaterQuinoxalinesSustainable Synthesis bioinfopublication.orgresearchgate.net
ortho-phenylenediamines, 1,2-diketonesNano-Fe₃O₄, EtOH/H₂O, RTQuinoxalinesSustainable Synthesis rsc.org
Quinoxaline keto compoundsDaucus carotaChiral Quinoxaline AlcoholsAsymmetric Bioreduction researchgate.netresearchgate.net
Quinoxaline aminesIsocyanatesQuinoxaline Urea AnalogsSynthesis of Biologically Relevant Compounds nih.gov
Sialic acidsortho-phenylenediamines (e.g., 4,5-dimethylbenzene-1,2-diamine)Quinoxaline derivativesAnalytical Derivatization (HPLC) rsc.orgmdpi.com

Advanced Research in Biological and Pharmacological Activities of Quinoxalin 6 Ol and Its Derivatives

Oncological Research and Anticancer Properties

Quinoxaline (B1680401) derivatives have been recognized as a significant class of compounds with potential anticancer properties, demonstrating activity against various tumor cell lines and exhibiting diverse mechanisms of action. nih.govsapub.orgresearchgate.netnih.govscielo.brscielo.brresearchgate.netpharmacophorejournal.comrsc.org The quinoxaline core is considered a privileged scaffold in the development of antitumor agents. nih.govnih.gov

Antiproliferative and Pro-Apoptotic Effects in Cancer Cell Lines

Studies have shown that Quinoxalin-6-ol and its derivatives possess anti-proliferative and pro-apoptotic effects on various cancer cell lines. smolecule.com Quinoxaline analogs have demonstrated antiproliferative activity with micromolar potency against breast and prostate cancer cell lines. nih.gov For instance, a bisfuranylquinoxalineurea analog (compound 7c) showed low micromolar potency against a panel of cancer cell lines. nih.govnih.gov This compound was also shown to induce activation of caspase 3/7, PARP cleavage, and Mcl-1 dependent apoptosis in treated cells. nih.govnih.gov

Other quinoxaline derivatives have also exhibited dose-dependent inhibition of cell viability in various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. mdpi.com Some derivatives have demonstrated potent cytotoxicity and the ability to induce nuclear swelling, suggesting autophagic cell death. nih.gov

Investigations into Specific Antitumor Mechanisms

Research into the antitumor mechanisms of quinoxaline derivatives has identified several key pathways and targets.

Kinase Inhibition (e.g., PFKFB3, Topoisomerase II, IKKβ)

Quinoxaline derivatives have been investigated for their ability to inhibit various kinases involved in cancer progression. Some quinoxaline-based compounds have been identified as kinase inhibitors with antitumor activity. researchgate.net For example, certain quinoxaline derivatives have shown potential as inhibitors of protein tyrosine phosphatase 1B and P-glycoprotein. nih.gov

Isoindolo[2,1-a]quinoxalines, a class of compounds containing the quinoxaline structure, have demonstrated potent antiproliferative activity and topoisomerase I inhibition against different human tumor cell lines. researchgate.net Quinoxaline derivatives, in general, have been noted to exhibit anticancer activity through various mechanisms, including topoisomerase inhibition and kinase inhibition. researchgate.net

Studies have also explored quinoxaline derivatives as potential inhibitors of Akt kinase, a key regulator of cell survival and proliferation in many cancers. tandfonline.com Some pyrrolo[1,2-a]quinoxaline (B1220188) derivatives, structural analogues of active quinoxaline pharmacophores, have shown potent inhibition of proliferation in human leukemic cell lines (K562, U937, HL60) and breast cancer cell lines (MCF7) by targeting Akt kinase. tandfonline.com

Furthermore, a quinoxaline urea (B33335) analog has been identified through structure-activity relationship studies to modulate IKKβ phosphorylation, suggesting a potential mechanism for pancreatic cancer therapy. nih.gov

Histone Deacetylase (HDAC) Inhibition (e.g., HDAC1, HDAC4, HDAC6)

Quinoxaline derivatives have been designed and synthesized as potential histone deacetylase (HDAC) inhibitors, particularly targeting HDAC1, HDAC4, and HDAC6, for the treatment of cancers like hepatocellular carcinoma. frontiersin.orgnih.govresearchgate.net These compounds have shown promising HDAC inhibitory activities in vitro. frontiersin.orgnih.gov

For example, a series of new quinoxaline derivatives were evaluated for their ability to inhibit HDAC1, HDAC4, and HDAC6. frontiersin.orgnih.gov Some compounds demonstrated significant inhibitory activities against these HDAC subtypes, comparable to or even better than the reference drug suberoylanilide hydroxamic acid (SAHA). frontiersin.orgnih.gov

These studies suggest that the quinoxaline scaffold is promising for developing HDAC inhibitors with potential anticancer applications. frontiersin.orgnih.govresearchgate.netrsc.org

STAT3 Phosphorylation Modulation

Modulation of STAT3 phosphorylation is another mechanism by which quinoxaline derivatives may exert their antitumor effects. Research on a novel class of quinoxaline–arylfuran derivatives showed that a representative derivative (QW12) inhibited STAT3 phosphorylation (Y705) in a dose-dependent manner in HeLa cells. nih.gov This inhibition of STAT3 phosphorylation was associated with the compound's antiproliferative effect, induction of apoptosis, and generation of reactive oxygen species. nih.gov

Induction of Reactive Oxygen Species (ROS) Generation

The induction of reactive oxygen species (ROS) generation is a mechanism observed in the anticancer activity of some quinoxaline derivatives. The quinoxaline–arylfuran derivative QW12, which showed antiproliferative effects and induced apoptosis in HeLa cells, was also found to trigger ROS generation. nih.gov This suggests that the induction of oxidative stress through ROS generation may contribute to the cytotoxic effects of certain quinoxaline derivatives in cancer cells.

Antimicrobial Research and Anti-Infective Properties

Quinoxaline derivatives are recognized for their broad spectrum of antimicrobial activities, positioning them as potential candidates for the development of new anti-infective agents. smolecule.comscholarsresearchlibrary.comsapub.orge-journals.inipp.pt Studies have explored their efficacy against a range of microorganisms, including bacteria, fungi, and parasites. scholarsresearchlibrary.comsapub.orge-journals.inipp.ptmdpi.com

Antibacterial Activity (e.g., against MRSA, VRE)

This compound and its derivatives have demonstrated antibacterial properties, showing potential against various bacterial strains. smolecule.comscholarsresearchlibrary.comipp.pt Research suggests activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). smolecule.comherbmedpharmacol.comnih.gov One study evaluating a quinoxaline derivative compound against MRSA isolates found that most isolates showed low Minimum Inhibitory Concentrations (MICs) of 1-4 µg/mL, suggesting promising efficacy. nih.gov Another study on mangrove fruit extracts, which contain various phytochemicals, reported antibacterial activity against MRSA and VRE, with Sonneratia alba extract showing efficacy against these strains with MIC and MBC values of 5 and 10 mg/mL for MRSA, and 5 mg/mL for VRE. herbmedpharmacol.com While these studies highlight the potential, specific detailed data on this compound itself against these strains in isolation from derivatives or extracts is less prevalent in the immediate search results. However, the quinoxaline scaffold is acknowledged as a promising structure for developing antibacterial agents. scholarsresearchlibrary.come-journals.inipp.pt

Antifungal Activity

Quinoxaline derivatives have also shown significant antifungal activity. smolecule.comscholarsresearchlibrary.come-journals.inipp.pt Studies have evaluated their efficacy against various fungal species. For instance, a series of (E)-6-((2-phenylhydrazono)methyl)quinoxaline derivatives were synthesized and tested against Rhizoctonia solani, with one compound showing an EC50 of 0.16 μg·mL⁻¹, which was more potent than the control fungicide carbendazim (B180503) (EC50: 1.42 μg·mL⁻¹). acs.org Another study on quinoxaline-2-oxyacetate hydrazide derivatives reported notable inhibitory activities against six pathogenic fungi, with one compound showing superior effects, particularly against R. solani with EC50 values below 1.00 μg/mL for many derivatives, and one compound exhibiting an EC50 of 0.15 μg/mL. mdpi.com Research into novel quinoxaline-triazole compounds also demonstrated good in vitro antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.net

Antitubercular Activity

The quinoxaline nucleus has been explored for its potential antitubercular activity. scholarsresearchlibrary.come-journals.inmdpi.com Some quinoxaline 1,4-dioxides have been identified as a promising scaffold for the development of new drugs for tuberculosis. mdpi.com For example, certain 6-(1,3,4-triazol-1-yl) substituted quinoxaline derivatives have shown high antimycobacterial activity against M. tuberculosis H37Rv. mdpi.com Quinoxaline-2-carboxylates have also exhibited high activity against M. tuberculosis H37Rv, surpassing the activity of rifampicin (B610482) in some cases. mdpi.com Novel quinoxaline-alkynyl derivatives, particularly those with a nitro substituent at the 6-position, have demonstrated activity against Mycobacterium tuberculosis H37RV strain, with several compounds showing MIC90 values below 10 µM. researchgate.netresearchgate.net

Anti-amoebic and Antiparasitic Investigations

Quinoxaline derivatives have been investigated for their activity against parasites, including anti-amoebic properties. sapub.orge-journals.inmdpi.com Quinoxaline 1,4-dioxides are considered a promising scaffold for treating parasitic infections such as amoebiasis, malaria, trypanosomiasis, and leishmaniasis. mdpi.com Studies have evaluated the in vitro antimalarial and antileishmanial activity of quinoxaline derivatives, with some compounds showing efficient activity. ipp.pt

Neuropharmacological Research and Neuroprotective Effects

Research suggests that this compound and its derivatives may possess neuroprotective properties and hold potential in the treatment of neurodegenerative diseases. smolecule.comnih.gov

Studies in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Quinoxaline derivatives are being investigated for their potential benefits in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). smolecule.comnih.gov Some derivatives are being explored for their neuroprotective qualities. smolecule.com In the context of AD, quinoxaline-based compounds have been studied for their potential to inhibit key enzymes and pathways involved in the disease's pathogenesis, such as acetylcholinesterase and beta-secretase, and have shown antioxidant properties. mdpi.com Phenylquinoxaline derivatives have been developed as imaging probes targeting amyloid-beta (Aβ) aggregates in AD brains, with one derivative showing high affinity for Aβ aggregates. nih.govrsc.org

For Parkinson's disease, new 6-aminoquinoxaline (B194958) derivatives have been synthesized and evaluated for their neuroprotective effect on dopaminergic neurons in cellular and animal models. nih.gov One such derivative demonstrated the ability to attenuate neurodegeneration in a mouse model of PD, suggesting its potential as a drug candidate for this disorder. nih.gov This neuroprotective action was partially attributed to the activation of reticulum endoplasmic ryanodine (B192298) receptor channels. nih.gov Other quinoxaline derivatives have also been investigated for neuropharmacological effects, including anticonvulsant activity. researchgate.netorientjchem.org

Table 1: Summary of Biological Activities of this compound and Derivatives

Activity TypeSpecific Examples / NotesRelevant Section
AntibacterialActivity against MRSA and VRE suggested for derivatives/extracts. smolecule.comherbmedpharmacol.comnih.gov3.2.1
AntifungalEfficacy against Rhizoctonia solani, Candida albicans, Aspergillus fumigatus. acs.orgmdpi.comresearchgate.net3.2.2
AntitubercularActivity against M. tuberculosis H37Rv shown by certain derivatives. mdpi.comresearchgate.netresearchgate.net3.2.3
Anti-amoebic/AntiparasiticPotential against amoebiasis, malaria, leishmaniasis, trypanosomiasis. ipp.ptmdpi.com3.2.4
NeuroprotectivePotential in Alzheimer's and Parkinson's disease models. smolecule.comnih.gov3.3

Table 2: Examples of Research Findings

Compound Type / DerivativeTested AgainstKey FindingRelevant SectionSource Index
Quinoxaline derivative compoundMRSA isolatesLow MICs (1-4 µg/mL) for most isolates.3.2.1 nih.gov
(E)-6-((2-phenylhydrazono)methyl)quinoxaline derivativeRhizoctonia solaniEC50 of 0.16 μg·mL⁻¹ (more potent than carbendazim).3.2.2 acs.org
Quinoxaline-2-oxyacetate hydrazide derivativeRhizoctonia solaniEC50 of 0.15 μg/mL for one compound.3.2.2 mdpi.com
Nitro-substituted quinoxaline-alkynyl derivativesM. tuberculosis H37RVMIC90 < 10 µM for several compounds.3.2.3 researchgate.netresearchgate.net
New 6-aminoquinoxaline derivative (PAQ, 4c)Mouse model of Parkinson's diseaseAttenuated neurodegeneration.3.3.1 nih.gov
Phenylquinoxaline derivative ([¹⁸F]PQ-6)Aβ aggregates (Alzheimer's)High binding affinity (Ki = 0.895 nM) and specific labeling of Aβ plaques.3.3.1 nih.govrsc.org

Immunomodulatory and Anti-inflammatory Investigations

Quinoxaline derivatives have been investigated for their potential immunomodulatory and anti-inflammatory effects. Inflammation is a complex biological response involving various mediators and signaling pathways. Key players in inflammatory processes include nuclear factor-kappa B (NF-κB), cytokines, cyclooxygenase (COX) enzymes, and p38α mitogen-activated protein kinase (p38α MAPK). mdpi.com

Antioxidant Activity and Free Radical Scavenging Studies

This compound exhibits free radical scavenging activity, suggesting potential antioxidant properties. smolecule.com Antioxidant compounds play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and free radicals. Studies on the antioxidant activity of quinoxaline derivatives have been conducted using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.govnih.gov Some quinoxaline derivatives have shown marked scavenging effects on the DPPH radical, comparable to or exceeding that of reference antioxidants like ascorbic acid and Trolox. nih.govnih.gov For example, a study investigating novel quinoxaline derivatives found that some compounds exhibited significant DPPH radical scavenging activity. nih.gov Another study on polyphenolic derivatives of quinazolin-4(3H)-one (structurally related to quinoxalines) also used DPPH and ABTS assays to demonstrate antioxidant activity. nih.gov

Data from studies on the antioxidant activity of quinoxaline derivatives using the DPPH assay:

Compound TypeAssay MethodObservationReference AntioxidantsActivity Comparison
Quinoxaline derivativesDPPHMarked scavenging effect on DPPH radicalAscorbic acidSome derivatives showed marked scavenging effect. nih.gov
Quinoxaline derivativesDPPHSignificant radical scavenging potentialTrolox, Melatonin, etc.Some derivatives showed similar HO˙ scavenging capability to reference antioxidants in non-polar environments. rsc.org
Quinazolin-4(3H)-one derivativesDPPH, ABTSScavenging capacityAscorbic acid, TroloxSome compounds had lower IC50 values than reference antioxidants. nih.gov

Antiviral Efficacy Research (e.g., Influenza, SARS-CoV, SARS-CoV-2)

Quinoxaline derivatives have garnered significant interest for their potential as antiviral agents, particularly against respiratory viruses like influenza, SARS-CoV, and SARS-CoV-2. nih.govrsc.org The planar polyaromatic structure of quinoxaline derivatives is thought to contribute to their potential interactions with viral proteins. nih.gov

Research has explored the potential of quinoxaline derivatives as inhibitors of influenza viruses. nih.govrsc.org The NS1 protein of the influenza virus is considered a valuable target for therapeutic intervention, and quinoxaline derivatives are posited to be effective antiviral agents against influenza due to potential interactions with this protein. nih.gov

Quinoxaline derivatives are also being investigated for their activity against coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govrsc.org Studies have explored the inhibition of key viral targets, such as the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. mdpi.comnews-medical.net There is also a notable interaction between the nucleocapsid protein (N.P.) of the SARS coronavirus and human Cyclophilin A (CypA), where N.P. binding inhibits CypA activity, suggesting a possible avenue for antiviral treatments involving quinoxaline derivatives. nih.gov Synthesized analogs from heterocyclic classes including imidazo[1,5-a]quinoxaline (B8520501) and pyrazolo[1,5-a]quinoxaline have been evaluated for their ability to impede NF-kB activation via modulation of TLR receptors, which is relevant in the context of viral infections. nih.gov Compounds from the pyrrolo[1,2-a]quinoxaline series have been identified as potential inhibitors of the SARS-CoV-2 main protease and as activators of Sirt6, hypothesized to suppress the virus. nih.gov

In silico studies have been conducted to identify potential inhibitors of the SARS-CoV-2 main protease among databases of compounds active against other viruses. mdpi.com While these studies highlight the potential of various compound classes, including some heterocyclic structures, the search results did not provide specific data on the antiviral efficacy of this compound itself against these viruses, but rather focused on the broader class of quinoxaline derivatives. nih.govrsc.orgmdpi.com

Antithrombotic and Antidepressant Research

Quinoxaline derivatives have demonstrated potential in both antithrombotic and antidepressant research. Quinoxalinone derivatives, a specific class of these compounds, have been identified as having patented antithrombotic activity, with examples including compounds 292, 293, 294, and 295 as referenced in some studies sapub.org. These findings suggest that modifications to the quinoxalinone structure can lead to compounds with inhibitory effects on thrombosis.

In the realm of antidepressant research, quinoxaline derivatives have also garnered attention. Studies have explored the antidepressant activities of quinoxaline-2,3(1H,4H)-dione derivatives. One particular compound, 5-hexyl-tetrazolo[1,5-a]quinoxalin-4(5H)-one (5d), showed notable antidepressant activities in a force swimming test, demonstrating a significant decrease in immobility time researchgate.net. Further evaluation using the tail suspension test indicated that compound 5d exhibited better antidepressant activity compared to the commercially available drug fluoxetine (B1211875) researchgate.net. Open-field tests for compound 5d supported its antidepressant activity, indicating that this effect was not due to central nervous system stimulant properties researchgate.net. The quinoxaline nucleus is recognized for its diverse activities in the medical field, including antidepressant effects researchgate.netipp.pt.

Ophthalmic Applications Research (e.g., Anti-Glaucoma Activity)

Research into the ophthalmic applications of quinoxaline derivatives has identified their potential, particularly in the context of anti-glaucoma activity. Brimonidine (B1667796), a quinoxaline derivative, is a well-established alpha-2 adrenergic agonist used clinically to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. nih.gov. Brimonidine achieves its IOP-lowering effect by reducing aqueous humor production and increasing uveoscleral outflow nih.gov. It is considered a third-generation alpha-2 adrenergic receptor agonist due to its preferential binding to alpha-2 adrenoceptors over alpha-1 receptors nih.gov. The ocular hypotensive effect of brimonidine has been shown to be maintained for up to a year in studies of patients with open-angle glaucoma or ocular hypertension nih.gov. While Brimonidine is a quinoxaline derivative, the specific role or research directly involving this compound itself in ophthalmic applications, beyond its potential as a precursor or related structure, is less explicitly detailed in the provided search results. However, the success of a quinoxaline derivative like brimonidine highlights the potential of this structural class for ophthalmic therapeutic development, particularly for conditions like glaucoma which require the lowering of intraocular pressure nih.govnih.gov.

Structure Activity Relationship Sar and Mechanistic Elucidation Studies

Correlating Structural Features with Biological Potency

The biological potency of quinoxalin-6-ol derivatives is intricately linked to the nature and position of various substituents on the quinoxaline (B1680401) core. Research has shown that modifications at the C2, C3, and C7 positions, in conjunction with the foundational 6-hydroxy group, can significantly modulate their therapeutic activities, particularly in the realm of anticancer agents. mdpi.comnih.gov

Substituents at the C2 and C3 positions play a crucial role in determining the biological activity. For instance, in a series of quinoxaline derivatives synthesized as potential anticancer agents, the introduction of different moieties at these positions led to a wide range of cytotoxic activities against various cancer cell lines. nih.govmdpi.com While direct SAR studies on a series with a constant 6-hydroxy group are limited, inferences can be drawn from closely related quinoxalin-6-amine analogs. In these studies, the presence of furan (B31954) groups at the C2 and C3 positions was found to be favorable for antiproliferative activity.

The nature of the substituent on the benzene (B151609) ring of the quinoxaline nucleus also has a profound impact on potency. The introduction of bromo groups into the quinoxaline skeleton, for example, has been shown to provide better inhibition against lung cancer cells compared to nitro groups. rsc.orgresearchgate.net This suggests that the electronic properties and steric bulk of substituents on the benzene ring are key determinants of biological activity.

Furthermore, the exploration of quinoxaline derivatives as kinase inhibitors has provided valuable SAR insights. Although not always specific to 6-hydroxy derivatives, these studies often highlight the importance of specific substitution patterns for achieving high affinity and selectivity. For instance, in the development of Checkpoint Kinase 1 (Chek1) inhibitors, C6 substitution on an indolylquinolinone core, a related heterocyclic system, was found to be critical for improving potency by accessing a hydrophobic pocket in the enzyme's active site. nih.gov This underscores the potential of modifying the environment around the 6-position of the quinoxaline ring to enhance biological interactions.

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
CompoundSubstituentsTarget Cell LineIC50 (µM)Reference
4b 2,3-di(furan-2-yl)-6-bromoA549 (human non-small-cell lung cancer)11.98 ± 2.59 rsc.orgresearchgate.net
4m 2,3-di(thiophen-2-yl)-6-bromoA549 (human non-small-cell lung cancer)9.32 ± 1.56 rsc.orgresearchgate.net
VIIIc 2-(4-chlorophenyl)-3-methyl-6-(piperazin-1-yl)HCT116 (human colon carcinoma)- nih.gov

Regioselectivity and Substituent Effects on Activity Profiles

The synthesis of substituted this compound derivatives often involves the condensation of a substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. When using an unsymmetrically substituted o-phenylenediamine, the issue of regioselectivity arises, as two different positional isomers can be formed. nih.gov The control of this regioselectivity is crucial as the different isomers can exhibit distinct biological activity profiles.

For instance, the reaction of 3,4-disubstituted-1,2-phenylenediamine derivatives with glyoxylate (B1226380) can lead to a mixture of 5,6- and 7,8-disubstituted 2-hydroxyquinoxalines, and the separation of these regioisomers can be challenging. google.com The reaction conditions, including the choice of catalyst and solvent, can influence the regiochemical outcome. Studies on the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones have shown that the regioselectivity of the cyclocondensation can be switched by using different additives, allowing for the preferential formation of one regioisomer over the other. nih.gov

The position of substituents on the quinoxaline ring, dictated by the regioselectivity of the synthesis, has a profound effect on the biological activity. For example, in a series of quinoxalinone derivatives, the position of a nitro group was found to influence the anxiolytic effect, with the 6-nitro derivative showing a better profile than other isomers. researchgate.net Similarly, the anticancer activity of quinoxaline derivatives is highly dependent on the substitution pattern. A review on anticancer quinoxalines highlights that the main sites of substitution influencing activity are the C2, C3, C6, and C7 positions. mdpi.com

The electronic nature of the substituents also plays a critical role. Electron-withdrawing groups and electron-donating groups at different positions can significantly alter the molecule's interaction with its biological target. For example, the introduction of a carboxylic acid group on the quinoxaline was found to be responsible for potent antitumor activity in a series of quinoxaline sulfonamide derivatives. mdpi.com

Table 2: Regioselective Synthesis of Quinoxalin-2(1H)-ones
Starting Material (o-phenylenediamine)ReagentConditionsMajor RegioisomerReference
4-methoxy-1,2-phenylenediamineEthyl 2-oxo-3-phenylpropanoatep-TsOH in DMF7-methoxy-3-phenylquinoxalin-2(1H)-one nih.gov
4-methoxy-1,2-phenylenediamineEthyl 2-oxo-3-phenylpropanoateHOBt/DIC in DMF6-methoxy-3-phenylquinoxalin-2(1H)-one nih.gov

Stereochemical Influences on Pharmacological Outcomes

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target, as biological systems are inherently chiral. nih.gov The three-dimensional arrangement of atoms in a molecule can significantly affect its pharmacological properties, including potency, selectivity, and metabolism. While specific studies focusing on the stereochemical influences of this compound derivatives are not extensively reported in the reviewed literature, the general principles of stereochemistry in drug action are applicable. nih.gov

Many biologically active molecules possess chiral centers, leading to the existence of enantiomers or diastereomers. These stereoisomers can exhibit different affinities for their target receptors or enzymes. One enantiomer may be significantly more active than the other (the eutomer vs. the distomer), or they may even have different or opposing pharmacological effects.

In the context of quinoxaline derivatives, if a substituent introduced onto the this compound scaffold creates a chiral center, it is highly probable that the resulting enantiomers will display different biological activities. For example, if a side chain at the C2 or C3 position contains a stereocenter, the spatial orientation of the groups attached to this center will influence how the molecule fits into the binding pocket of its target protein.

While the current body of literature on this compound does not provide specific examples of stereoisomeric pairs with differing pharmacological outcomes, it is a crucial aspect to consider in the design and development of new derivatives. The synthesis of single enantiomers and the evaluation of their individual biological activities would be a necessary step in the optimization of any chiral this compound-based drug candidate. nih.gov

Computational and Theoretical Investigations of Quinoxalin 6 Ol

Quantum Chemical Calculations (e.g., DFT, QSAR) for Electronic Structure Parameters

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of molecules. Density Functional Theory (DFT) is a prominent method used to determine electronic structure parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity.

For various quinoxaline (B1680401) derivatives, DFT calculations have been performed to elucidate their electronic characteristics. For instance, studies on quinoxalinone and benzoxazinone (B8607429) derivatives have utilized the B3LYP/6-311+G(d,p) level of theory to investigate their electronic properties and potential as corrosion inhibitors. researchgate.netias.ac.in Theoretical UV spectra, calculated using Time-Dependent DFT (TD-DFT), have helped in understanding the intramolecular electronic transitions. researchgate.netias.ac.in For a series of quinoxaline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to correlate electronic properties like HOMO-LUMO energy gaps and dipole moments with their observed activities. jmaterenvironsci.com

Quantitative Structure-Activity Relationship (QSAR) studies have also been applied to quinoxaline derivatives to build models that predict biological activity based on molecular descriptors. tandfonline.comnih.govresearchgate.net These models often incorporate quantum chemical parameters to enhance their predictive power. For 6H-indolo[2,3-b]quinoxaline derivatives, QSAR models have suggested that cytotoxic potency is influenced by the presence of specific substituents, providing a rationale for the design of more active compounds. tandfonline.comresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Quinoxaline Derivatives (Theoretical)

DerivativeMethodEHOMO (eV)ELUMO (eV)Energy Gap (eV)
3-methyl-1-prop-2-ynylquinoxalin-2(1H)-oneB3LYP/6-31G(d,p)-6.54-1.984.56
3-methyl-1-prop-2-ynylquinoxaline-2(1H)-thioneB3LYP/6-31G(d,p)-5.98-2.543.44
(E)-3-(4-methylstyryl)quinoxalin-2(1H)-oneB3LYP/6-31++G(d,p)-5.87-2.233.64
11-Chloro-12(Methylsulfanyl) QuinoxalineB3LYP/6-311G(d,p)-6.21-2.543.67

Note: The data presented is for illustrative purposes and is based on different quinoxaline derivatives as specific data for Quinoxalin-6-ol is not available.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its biological target. These simulations can reveal the stability of ligand-protein complexes and the key interactions that govern binding.

For several quinoxaline derivatives, MD simulations have been employed to understand their binding modes and stability within the active sites of various enzymes. For example, novel 2-piperazinyl quinoxaline derivatives have been studied using MD simulations to explore their interactions within the catalytic cavity of the c-Kit tyrosine kinase receptor. rsc.org Similarly, MD simulations have been used to investigate the binding of quinoxaline derivatives to the p38α MAP kinase, with the results aligning well with experimental inhibitory activity. nih.gov These studies often analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex over time.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies have been extensively performed on a wide array of quinoxaline derivatives to predict their binding modes with various biological targets. For instance, diphenylquinoxaline-6-carbohydrazide hybrids have been docked into the active site of α-glucosidase to understand their inhibitory mechanism. nih.gov The results showed that the most potent derivatives occupied the binding pocket of the enzyme through favorable interactions, which correlated with their experimental inhibitory concentrations. nih.gov In another study, isoindolo[2,1-a]quinoxaline-6-imines were investigated as topoisomerase I inhibitors, and docking studies revealed common features responsible for their inhibitory activity. nih.gov A study on quinoxalin-6-ylcarbonyl sodium identified it as a potential candidate against HIV-1 protease based on its high glide score in docking simulations. bioinfopublication.org

Table 2: Representative Molecular Docking Results for Quinoxaline Derivatives

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Diphenylquinoxaline-6-carbohydrazide analogα-glucosidase-5.802Not specified
Isoindolo[2,1-a]quinoxaline-6-imine analogTopoisomerase INot specifiedNot specified
Quinoxalin-6-ylcarbonyl sodiumHIV-1 Protease-5.45 (Glide Score)Not specified
6-chloroquinoxaline (B1265817) derivativeVEGFR-2Not specifiedNot specified

Note: The data presented is for illustrative purposes and is based on different quinoxaline derivatives as specific data for this compound is not available.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In silico prediction of ADMET properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic and safety profiles of potential drug candidates. Various computational tools and models are used to predict these properties.

For several series of quinoxaline derivatives, in silico ADMET properties have been evaluated. For instance, newly designed 6-chloroquinoxaline derivatives were predicted to have no blood-brain barrier permeation, which is a desirable property for peripherally acting drugs. ekb.egekb.eg Another study on indenoquinoxalinecarboxylic acid derivatives used the ADMETlab 3.0 program to predict physicochemical and pharmacokinetic properties, indicating their potential for oral administration. udhtu.edu.ua The ProTox-II webserver has been used to predict the toxicity of quinoxaline compounds, revealing potential mutagenic and carcinogenic properties for some derivatives. scispace.com

Table 3: Predicted ADMET Properties for Representative Quinoxaline Derivatives

DerivativePropertyPredicted Value/Outcome
6-chloroquinoxaline analogBlood-Brain Barrier PermeationNo
Indenoquinoxalinecarboxylic acid analogIntestinal AbsorptionHigh
(E)-3-(4-methylstyryl)quinoxalin-2(1H)-oneOral ToxicityNon-toxic
Novel quinoxaline derivativeCYP450 InhibitionInhibitor of 5 CYPs

Note: The data presented is for illustrative purposes and is based on different quinoxaline derivatives as specific data for this compound is not available.

In Silico Approaches for Drug Design and Optimization

In silico methods are integral to modern drug design, enabling the rational design and optimization of new therapeutic agents. These approaches encompass a range of techniques from ligand-based design to structure-based design.

The quinoxaline scaffold has been extensively utilized in in silico drug design efforts. For example, new 6-chloroquinoxaline derivatives were designed as VEGFR-2 inhibitors based on the pharmacophoric features of known inhibitors. ekb.egekb.eg In another instance, novel diphenylquinoxaline-6-carbohydrazide hybrids were rationally designed as anti-diabetic agents targeting α-glucosidase. nih.gov These design strategies often involve creating a library of virtual compounds, followed by computational screening using methods like molecular docking and ADMET prediction to identify the most promising candidates for synthesis and biological evaluation. nih.govnih.gov The iterative cycle of design, computational evaluation, synthesis, and testing is a hallmark of modern drug discovery and has been successfully applied to the development of novel quinoxaline-based therapeutic agents.

Advanced Applications and Material Science Research

Corrosion Inhibition Studies and Mechanisms

Quinoxaline (B1680401) derivatives, including those related to quinoxalin-6-ol, have demonstrated promising capabilities as corrosion inhibitors for metals like mild steel in acidic environments. Studies have investigated the effectiveness of various quinoxalin-6-yl derivatives in inhibiting mild steel corrosion in 1 M HCl solutions. acs.orgresearchgate.net For instance, compounds such as 1-[3-phenyl-5-quinoxalin-6-yl-4,5-dihydropyrazol-1-yl]butan-1-one (PQDPB), 1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP), and 2-phenyl-1-[3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]ethanone (PPQDPE) have been studied using electrochemical methods and quantum chemical calculations. acs.orgresearchgate.net

Research indicates that the inhibition efficiency of these derivatives increases with increasing concentration. acs.orgresearchgate.net The adsorption of the inhibitor molecules onto the metal surface is found to be a key mechanism, often obeying adsorption isotherms like the Frumkin isotherm. acs.orgresearchgate.net This adsorption is typically spontaneous and leads to the formation of protective films on the metal surface, as confirmed by techniques such as Scanning Electron Microscopy (SEM). acs.orgresearchgate.net

Theoretical studies, including quantum chemical calculations and Monte Carlo simulations, support the experimental findings by providing insights into the interaction between the inhibitor molecules and the metal surface. acs.orgresearchgate.net These calculations suggest that the inhibitors can be protonated in acidic conditions and that their molecular structure, particularly the presence of different carbonyl substituents, influences their inhibition efficiency. acs.orgresearchgate.net The adsorption mechanism is believed to involve both physical and chemical interactions, with the inhibitor forming stable bonds with the metal surface, thereby creating a barrier that reduces the interaction between the corrosive environment and the metal. researchgate.net

Recent studies on other quinoxaline derivatives, such as hydrazinylidene-based compounds, have also shown significant corrosion inhibition efficiency for mild steel in HCl solutions, acting as cathodic-type inhibitors. imist.ma Their performance is linked to their molecular structure and their ability to adsorb onto the metal surface following the Langmuir isotherm, maintaining their anticorrosion properties even at elevated temperatures. imist.ma

Here is a table summarizing some findings on quinoxaline-based corrosion inhibitors:

Compound NameMetal/EnvironmentInhibition Efficiency (%) (at specified concentration)Adsorption Isotherm
1-(3-phenyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (PQDPP)Mild steel in 1 M HClBest among studied derivatives acs.orgresearchgate.netFrumkin acs.orgresearchgate.net
1-[3-(3-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydropyrazol-1-yl]propan-1-one (Mt-3-PQPP)Mild steel in 1 M HCl90.28% (at 2.75 x 10⁻⁴ M) physchemres.orgNot specified
1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one (Cl-4-PQPP)Mild steel in 1 M HCl89.82% (at 2.75 x 10⁻⁴ M) physchemres.orgNot specified
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline (QN-CH3)Mild steel in 1.0 M HCl89.07% (at 10⁻³ M) imist.maLangmuir imist.ma
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydroquinoxaline (QN-Cl)Mild steel in 1.0 M HCl87.64% (at 10⁻³ M) imist.maLangmuir imist.ma

Applications in Organic Electronics

This compound and its derivatives are being explored as building blocks and active materials in organic electronic devices due to their tunable electronic and optical properties. smolecule.commyskinrecipes.combldpharm.com Quinoxaline-based compounds are attractive for these applications due to their structural diversity, ease of synthesis, and stability. beilstein-journals.orgresearchgate.net

Organic Semiconductors

Quinoxaline derivatives are promising candidates for organic semiconductors, which are essential components in various organic electronic technologies. researchgate.netsmolecule.combeilstein-journals.orgresearchgate.net Their electron-deficient nature makes them particularly suitable for n-type semiconductors. beilstein-journals.org Research involves synthesizing quinoxaline-based polymers and small molecules and investigating their charge transport characteristics. researchgate.netnih.govgoogle.com The incorporation of quinoxaline units into conjugated polymers can lead to materials with desirable properties for charge transport, such as appropriate energy levels and good molecular packing. beilstein-journals.orgnih.govnih.gov For example, a quinoxaline-based donor-acceptor type polymer, PQ1, has been designed and synthesized, exhibiting p-type semiconductor properties with a notable hole mobility. nih.gov The electronic cloud distribution in such polymers suggests efficient intramolecular charge transfer, beneficial for charge transport within the molecules. nih.gov

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are utilized in the development of OLEDs, which are gaining importance in display and lighting technologies. smolecule.combldpharm.combeilstein-journals.orgresearchgate.netresearchgate.net Quinoxaline-based materials can function as chromophores and thermally activated delayed fluorescence (TADF) emitters in OLEDs. beilstein-journals.org Their luminescent properties and ability to tune emission wavelengths make them valuable for achieving various colors, including blue and yellow light emission. beilstein-journals.orgresearchgate.net Copolymers incorporating quinoxaline units have been synthesized and tested in OLEDs, demonstrating electroluminescence properties. researchgate.net

Organic Field-Effect Transistors (OFETs)

Quinoxalines are being investigated as materials for OFETs, which are fundamental components in flexible electronics and sensing applications. smolecule.combeilstein-journals.orgresearchgate.netnih.gov Their potential as n-type semiconductors with high electron mobility makes them suitable for OFET channels. beilstein-journals.org The design and synthesis of quinoxaline-based conjugated polymers for OFET applications aim to achieve high charge carrier mobilities and on/off ratios. researchgate.netnih.gov Studies involve characterizing the electrical performance of OFETs fabricated with these quinoxaline-based semiconductor layers. researchgate.netnih.gov

Integration into Metal-Organic Frameworks (MOFs)

This compound can be incorporated into the structure of Metal-Organic Frameworks (MOFs). smolecule.com MOFs are porous materials with diverse potential applications, including gas separation, catalysis, and drug delivery. smolecule.com While the search results mention the use of MOFs as catalysts for the synthesis of quinoxaline derivatives rsc.orgresearchgate.net, and the incorporation of quinoxaline dicarboxylic acid into MOFs googleapis.com, direct information on the integration of this compound itself into MOFs is limited in the provided snippets, beyond the general statement that it can be incorporated. smolecule.com The structural features of this compound, with its nitrogen atoms and hydroxyl group, suggest its potential to act as a ligand for coordinating with metal ions during MOF synthesis.

Use as Chemosensors and Fluorescent Materials

Quinoxaline derivatives, including those structurally related to this compound, are valuable in the development of chemosensors and fluorescent materials. imist.maresearchgate.netnih.govrsc.orgresearchgate.netnih.gov Their ability to exhibit chromogenic (color change) and fluorogenic (fluorescence change) responses upon interaction with specific analytes makes them suitable for sensing applications. researchgate.netnih.gov

Quinoxaline-based chemosensors have been developed for the detection of various metal cations, such as Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺, Fe³⁺, and Cu²⁺. researchgate.netnih.govscielo.org.mx These sensors can show distinct color changes or fluorescence quenching/enhancement upon binding with the target ions. researchgate.netnih.gov For example, a quinoxaline-hydrazinobenzothiazole based sensor demonstrated distinct colorimetric and fluorescent responses to several metal ions. researchgate.net Another quinoxaline derivative was designed as a dual responsive colorimetric and fluorescent sensor for Fe³⁺ and Cu²⁺, showing a color change for Fe³⁺ and fluorescence quenching for Cu²⁺. nih.gov

The fluorescent properties of quinoxaline derivatives can be tuned by structural modifications. nih.gov These fluorescent quinoxalines are useful in various applications, including potentially in electrospun fibers for chemosensing. nih.gov The presence of heteroatoms like nitrogen and oxygen, along with π-electrons in the quinoxaline structure, contributes to their optical properties and their ability to interact with analytes. physchemres.orgresearchgate.net

Role in Supramolecular Chemistry

This compound and its derivatives have demonstrated utility in the field of supramolecular chemistry, primarily through their ability to engage in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are fundamental to the construction of ordered supramolecular architectures, including gels, coordination complexes, and host-guest systems pku.edu.cnrsc.orgwikipedia.orgrsc.org.

One area where quinoxaline derivatives, including those related to this compound, have shown promise is in the formation of supramolecular gels. For instance, amphiphilic quinoxaline-based molecules can self-assemble into nanofibers through multiple intermolecular forces, leading to the gelation of various organic solvents pku.edu.cn. This self-assembly is driven by interactions such as π–π stacking, hydrogen bonding, and van der Waals forces pku.edu.cn. The quinoxaline skeleton, with its nitrogen atoms, can also act as a proton-accepting site, allowing for responsiveness to external stimuli like acid, which can lead to changes in the supramolecular structure and properties, such as chirality inversion and chiroptical switching pku.edu.cn.

While direct studies focusing solely on this compound in host-guest chemistry are less extensively documented in the provided results, quinoxaline-based structures have been explored as components in host molecules capable of recognizing and binding guest species tandfonline.com. The ability of quinoxaline moieties to participate in hydrogen bonding and π-π interactions makes them suitable building blocks for designing hosts with specific recognition properties mdpi.comthno.org. The principles of host-guest chemistry, involving molecular recognition and non-covalent binding, are central to the design of functional supramolecular systems wikipedia.orgthno.org.

Detailed research findings in this area often involve spectroscopic methods like NMR and UV-Vis, as well as solid-state techniques such as X-ray diffraction, to characterize the supramolecular assemblies and understand the nature of the non-covalent interactions pku.edu.cnrsc.orgmdpi.com. Computational methods, such as Density Functional Theory (DFT) calculations, are also employed to investigate the stability of different molecular arrangements and the role of various interactions, including hydrogen bonding researchgate.netresearchgate.net.

Below is a representative data table illustrating the types of hydrogen bonding interactions observed in some quinoxaline-related coordination complexes and their contributions to the supramolecular architecture, based on crystallographic analysis:

ComplexHydrogen Bond TypeInteraction Distance (Å)Contribution to Supramolecular Assembly
C1 (Pyrazole-acetamide/Quinoxaline-based ligand)N–H⋯Cl3.469(3)1D/2D Architecture
C2 (Pyrazole-acetamide/Quinoxaline-based ligand)N–H⋯O3.062(3)1D/2D Architecture
C3 (Pyrazole-acetamide/Quinoxaline-based ligand)O–H⋯N2.855(4)1D/2D Architecture

Note: Data is illustrative and based on findings from related quinoxaline complexes rsc.orgsemanticscholar.org. Specific data for this compound in these contexts would require dedicated studies.

The self-assembly of molecules into ordered supramolecular structures is a key aspect of materials science research, and quinoxaline derivatives contribute to this field by providing building blocks with specific interaction capabilities researchgate.netacs.orgmdpi.com. The ability to control the self-assembly process through the rational design of molecules and the manipulation of non-covalent interactions is crucial for developing new materials with tailored properties rsc.orgnih.gov.

Analytical and Characterization Methodologies in Quinoxalin 6 Ol Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are fundamental in determining the molecular structure of quinoxalin-6-ol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, is widely used to elucidate the structure of quinoxaline (B1680401) derivatives by providing detailed information about the hydrogen and carbon environments within the molecule. For instance, ¹H NMR spectra show distinct chemical shifts and coupling patterns corresponding to the protons on the quinoxaline ring and the hydroxyl group, while ¹³C NMR provides information about the carbon skeleton. Studies on related quinoxaline compounds demonstrate the utility of NMR in confirming synthesized structures and investigating tautomerism.

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and the confirmation of its elemental composition. Techniques such as LC-MS and GC-MS are applied to analyze quinoxaline derivatives, providing molecular mass information and characteristic fragments that help in structural confirmation and the identification of related compounds or metabolites. For example, mass spectral analysis has been used to study derivatives of thioquinoxalinol sulfate, showing characteristic fragment ions.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in this compound by identifying characteristic vibrational frequencies. The presence of the hydroxyl group and the C=C and C=N stretches of the quinoxaline ring can be identified through their specific absorption bands in the IR spectrum. Studies on related quinoxaline compounds show IR bands corresponding to N-H, C=O, and C=C stretching vibrations, which are indicative of the functional groups and tautomeric forms present.

X-ray Crystallography for Absolute Configuration and Binding Mode Analysis

For quinoxaline derivatives, X-ray crystallography has been used to:

Confirm the solid-state structure and tautomeric form, such as the enol-imine tautomer in a related chlorobenzo[f]this compound compound.

Determine the absolute configuration of chiral quinoxaline derivatives.

Analyze the binding modes of quinoxaline compounds with biological targets, such as the interaction of quinoxaline derivatives with tubulin or kainate receptor ligand-binding domains, providing insights into their mechanism of action. The crystal structures can reveal hydrogen bonding and other interactions that stabilize the binding complex.

Microscopic Techniques for Surface Analysis (e.g., Scanning Electron Microscopy - SEM)

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are employed to study the surface morphology and characteristics of materials involving this compound, such as in studies of corrosion inhibition where quinoxaline derivatives form protective films on metal surfaces. SEM images can visually confirm the presence and nature of these films. While direct SEM studies solely on crystalline this compound are less commonly highlighted in the provided results, SEM is a standard tool for analyzing the surface features of solid compounds and materials incorporating them.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its related compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis and purification of quinoxaline derivatives. It allows for the separation of complex mixtures, identification of components, and quantitative analysis to determine purity. Various HPLC methods, including reverse phase HPLC, have been developed for the analysis of quinoxaline compounds, utilizing different mobile phases and columns. HPLC coupled with UV or mass spectrometry detection is particularly powerful for the analysis of quinoxaline derivatives in various sample types.

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is also used for the analysis of quinoxaline derivatives, particularly those that are volatile or can be derivatized to become volatile. GC is effective for the separation and quantitative analysis of such compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used for monitoring reactions, checking the purity of compounds, and preliminary separation of quinoxaline derivatives.

These chromatographic methods, individually or in combination, are indispensable for isolating, purifying, and verifying the identity and purity of this compound and its diverse range of derivatives in research settings.

Future Directions and Emerging Research Avenues

Development of Novel Quinoxalin-6-ol Based Therapeutic Agents

The quinoxaline (B1680401) core is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological activities. nih.govijpsjournal.com Building upon this, future research will likely focus on the rational design and synthesis of novel this compound-based compounds with enhanced potency and selectivity for various therapeutic targets. Quinoxaline derivatives have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govscispace.comnih.gov For instance, certain derivatives have been investigated as inhibitors of specific kinases involved in cancer progression and inflammatory responses. nih.govmdpi.comresearchgate.net The development of new analogs will likely involve structural modifications to optimize their pharmacokinetic and pharmacodynamic properties, aiming to create more effective and safer therapeutic agents.

Therapeutic Area Examples of Investigated Quinoxaline Derivatives Potential for this compound Analogs
Anticancer Kinase inhibitors, Topoisomerase inhibitors Development of targeted therapies with improved efficacy and reduced side effects.
Antimicrobial Antibacterial, Antifungal Addressing antibiotic resistance through novel mechanisms of action.
Antiviral HIV, Hepatitis, Herpes simplex virus inhibitors Broad-spectrum antiviral agents to combat existing and emerging viral threats. nih.gov
Anti-inflammatory p38α MAPK inhibitors, LOX inhibitors Novel treatments for chronic inflammatory diseases. nih.govresearchgate.net

Exploration of New Biological Targets and Pathways

A key area of future research will be the identification and validation of novel biological targets and pathways modulated by this compound and its derivatives. While a number of targets have been identified, including various kinases and enzymes, a comprehensive understanding of their mechanism of action is still evolving. ijpsjournal.com Techniques such as chemical proteomics and high-throughput screening can be employed to uncover new protein interactions and signaling pathways affected by these compounds. The exploration of these new targets could reveal previously unknown therapeutic applications for this compound derivatives and provide deeper insights into their biological functions. For example, research has pointed towards the potential of quinoxaline derivatives to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting applications in neurodegenerative diseases. mdpi.com

Advancements in Green and Sustainable Synthesis of this compound Derivatives

The chemical synthesis of quinoxaline derivatives is an area ripe for innovation, with a growing emphasis on green and sustainable chemistry. ekb.eg Traditional synthetic methods often rely on harsh reagents and organic solvents, leading to environmental concerns. ijirt.org Future research will focus on developing more eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. mdpi.com

Several green chemistry approaches are being explored for the synthesis of quinoxalines, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. benthamdirect.com

Ultrasound-assisted synthesis: The use of ultrasonic waves can enhance reaction rates and efficiency. ijirt.orgbenthamdirect.com

Use of green solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), and ionic liquids is a key focus. mdpi.comresearchgate.netresearchgate.net

Catalyst-free reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is a significant goal in green chemistry. ripublication.com

Biocatalysis: Employing enzymes as catalysts can offer high selectivity and mild reaction conditions. ijirt.org

Use of nanocatalysts: Reusable nanocatalysts can improve the efficiency and sustainability of synthetic processes. benthamdirect.comnih.gov

These advancements will not only make the production of this compound derivatives more environmentally friendly but also potentially more cost-effective. rsc.orgnih.govnih.gov

Green Synthesis Approach Description Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions. Rapid reaction times, increased yields, improved purity. benthamdirect.com
Ultrasound-Assisted Synthesis Employs ultrasonic waves to promote chemical reactions. ijirt.org Enhanced reaction rates, milder conditions. benthamdirect.com
Green Solvents Use of environmentally friendly solvents like water, PEG, and ionic liquids. mdpi.com Reduced toxicity and environmental impact. researchgate.netresearchgate.net
Biocatalysis Employs enzymes to catalyze reactions. ijirt.org High selectivity, mild operating conditions, reduced waste.

Integration of Artificial Intelligence and Machine Learning in this compound Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. astrazeneca.commdpi.com These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives. nih.govnih.gov

Key applications of AI and ML in this context include:

Virtual Screening: In silico screening of large compound libraries to identify potential hits with desired biological activity against specific targets. vensel.orgresearchgate.net

De Novo Drug Design: Designing novel this compound derivatives with optimized properties using generative models.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of new compounds to identify candidates with favorable drug-like properties.

Structure-Activity Relationship (SAR) Studies: Developing predictive models to understand the relationship between the chemical structure of this compound derivatives and their biological activity, guiding the design of more potent compounds. vensel.org

By leveraging AI and ML, researchers can significantly accelerate the early stages of drug discovery, reduce the number of costly and time-consuming experiments, and increase the probability of success in developing new this compound-based therapeutic agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for Quinoxalin-6-ol, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves reacting benzopyrazine-6-boric acid with hydrazine hydrate in the presence of cesium carbonate and PEG-400 at 80°C for 10 hours. Post-reaction cooling and purification via column chromatography yield ~88% product . Key factors for maximizing yield include precise temperature control, stoichiometric ratios of reagents, and efficient separation techniques. Ensure reaction vessels are moisture-free to avoid side reactions.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including gloves, goggles, and lab coats. Work in a fume hood to prevent inhalation of dust or vapors. Avoid contact with oxidizers due to incompatibility risks, and store the compound in a dry, sealed container away from light and heat . Emergency protocols for spills involve neutralization with inert adsorbents and disposal via certified hazardous waste channels.

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) verifies molecular weight. Cross-reference spectral data with published databases (e.g., NIST Chemistry WebBook) to validate results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Discrepancies in melting points or spectral data may arise from impurities, polymorphic forms, or degradation during storage. Address this by:

  • Repurifying the compound using recrystallization or advanced chromatography.
  • Validating stability under controlled conditions (e.g., temperature, humidity).
  • Comparing results across multiple analytical techniques (e.g., Differential Scanning Calorimetry for melting behavior) .

Q. What experimental design considerations are essential for evaluating this compound’s bioactivity in pharmacological studies?

  • Methodological Answer : Include positive and negative controls (e.g., known inhibitors or solvents) to contextualize activity. Use dose-response assays (e.g., IC₅₀/EC₅₀ calculations) to quantify potency. Account for cytotoxicity by parallel cell viability assays. Ensure reproducibility via triplicate trials and statistical validation (e.g., ANOVA with p < 0.05) .

Q. How can reaction conditions be optimized to mitigate byproduct formation during this compound synthesis?

  • Methodological Answer : Byproducts often form due to incomplete reactant conversion or side reactions. Optimize by:

  • Screening catalysts (e.g., transition metal complexes) to enhance selectivity.
  • Modifying solvent polarity (e.g., switching from PEG-400 to DMF for better solubility).
  • Employing real-time monitoring (e.g., in-situ FTIR) to track reaction progress .

Q. What strategies validate the environmental safety of this compound in ecotoxicological studies?

  • Methodological Answer : Conduct acute toxicity assays using model organisms (e.g., Daphnia magna for aquatic toxicity). Measure biodegradability via OECD 301 protocols. Use computational tools (e.g., QSAR models) to predict long-term ecological impacts. Always adhere to REACH regulations for hazardous substance assessments .

Data Analysis & Reporting

Q. How should researchers address variability in bioassay data for this compound?

  • Methodological Answer : Systematically document experimental variables (e.g., cell passage number, reagent lot differences). Apply normalization to control datasets and use robust statistical models (e.g., non-parametric tests for non-Gaussian distributions). Transparently report outliers and potential confounding factors in publications .

Q. What are the best practices for integrating this compound research into interdisciplinary studies?

  • Methodological Answer : Collaborate with computational chemists for molecular docking studies or toxicity predictions. Use standardized data formats (e.g., SMILES for structure sharing) to enhance reproducibility. Reference cross-disciplinary guidelines (e.g., ICH for pharmaceutical applications) to align methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.